molecular formula C18H19F3N6 B12247353 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine

Cat. No.: B12247353
M. Wt: 376.4 g/mol
InChI Key: HAYBXYMHEQHIPS-UHFFFAOYSA-N
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Description

The compound 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a trifluoromethylphenyl group at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

9-ethyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19F3N6

Molecular Weight

376.4 g/mol

IUPAC Name

9-ethyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]purine

InChI

InChI=1S/C18H19F3N6/c1-2-25-12-24-15-16(25)22-11-23-17(15)27-8-6-26(7-9-27)14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,2,6-9H2,1H3

InChI Key

HAYBXYMHEQHIPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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